molecular formula C9H15NO3 B13332433 2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one

2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one

Cat. No.: B13332433
M. Wt: 185.22 g/mol
InChI Key: MQYALMSHDNTJKO-UHFFFAOYSA-N
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Description

2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one is a spirocyclic compound that features both oxygen and nitrogen atoms within its structure.

Preparation Methods

The synthesis of 2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one can be achieved through several synthetic routes. One common method involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by cyclization to form the spirocyclic structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include formic acid, sodium borohydride, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism by which 2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one exerts its effects involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may bind to enzyme active sites, influencing their activity. The compound’s spirocyclic structure allows for unique interactions with biological molecules, potentially leading to enhanced binding affinities and specificity .

Comparison with Similar Compounds

2-Hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethan-1-one can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-hydroxy-1-(1-oxa-7-azaspiro[3.5]nonan-7-yl)ethanone

InChI

InChI=1S/C9H15NO3/c11-7-8(12)10-4-1-9(2-5-10)3-6-13-9/h11H,1-7H2

InChI Key

MQYALMSHDNTJKO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CCO2)C(=O)CO

Origin of Product

United States

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